Dibromothymoquinone
Description
Historical Perspectives on DBMIB as a Molecular Probe
DBMIB was first introduced to the scientific community in 1970 as an inhibitor of electron transport in isolated chloroplasts . Its early characterization indicated an inhibitory effect on the electron transport chain, particularly at the reducing side of plastoquinone (B1678516) . Since its introduction, DBMIB has become a widely recognized and commercially available inhibitor, frequently employed in photosynthesis research due to its specific mode of action letstalkacademy.comnih.govfrontiersin.org. Its utility as a molecular probe stems from its ability to selectively target and block critical electron transfer steps, allowing for detailed mechanistic investigations.
Foundational Contributions of DBMIB to Electron Transfer Studies
DBMIB's primary contribution lies in its precise mechanism of action, which targets the cytochrome b₆f complex, a central hub in both photosynthetic and respiratory electron transport.
Mechanism of Action: DBMIB acts as a plastoquinone antagonist by binding to the quinol oxidation (Qo) site of the cytochrome b₆f complex letstalkacademy.comfrontiersin.orgresearchgate.netcas.czpurdue.eduresearchgate.netresearchgate.net. This binding event prevents the oxidation of plastoquinol (PQH₂) to plastoquinone (PQ), thereby inhibiting the transfer of electrons from the plastoquinone pool to the cytochrome b₆f complex letstalkacademy.comfrontiersin.orgresearchgate.netcas.cz. This blockage effectively halts downstream electron flow towards Photosystem I (PSI) frontiersin.orgcas.czresearchgate.net. Studies have also revealed that DBMIB can interact with other components of the complex, including the [2Fe-2S] cluster and cytochrome b, promoting the oxidation of reduced heme centers purdue.edunih.gov. At low concentrations, DBMIB functions as a plastoquinone antagonist, but at higher concentrations, it can act as an electron acceptor itself .
Elucidating Electron Transfer Pathways: By selectively inhibiting specific steps, DBMIB has been instrumental in mapping electron transfer pathways. Its ability to block electron flow from plastoquinol to the cytochrome b₆f complex has been crucial for understanding the sequential transfer of electrons between Photosystem II (PSII) and PSI in photosynthesis letstalkacademy.comfrontiersin.orgresearchgate.netcas.czresearchgate.netpnas.org. Researchers have utilized DBMIB to investigate the role of the cytochrome b₆f complex in energy transduction, proton pumping, and the regulation of electron flow researchgate.netpnas.orgwur.nlnih.gov. Furthermore, DBMIB has been employed in studies of cyanobacteria to understand the redistribution of respiratory complexes and their role in regulating electron flow pathways pnas.org. Its application extends to studying the water-water cycle and the generation of reactive oxygen species (ROS) within the thylakoid membrane oup.com. DBMIB has also been used to probe mitochondrial electron transport, specifically inhibiting the ubiquinol-cytochrome c reductase (cytochrome bc₁ complex) nih.govcu.edu.eg.
Key Research Findings:
| Electron Acceptor | Inhibition Level (at 1 µM DBMIB) | Reference |
| Methyl Viologen | Strong inhibition | |
| Ferricyanide (B76249) | ~60% |
DBMIB's impact on chlorophyll (B73375) fluorescence kinetics, particularly the OJIP transient, has also provided valuable insights into the state of the photosynthetic electron transport chain.
| Fluorescence Phase | Effect of DBMIB | Reference |
| I-step | Increased | nih.gov |
| IP phase | Almost unnoticeable | nih.gov |
| FO value | No significant change | nih.gov |
| FM value | No significant change | nih.gov |
The specific binding and inhibitory action of DBMIB at the Qo site of the cytochrome b₆f complex are central to its utility.
| Target Site | Inhibitory Action | Reversal/Modulation | Reference |
| Cyt b₆f complex (Qo site) | Blocks oxidation of plastoquinol (PQH₂) to plastoquinone (PQ) | Competitively reversed by plastoquinone | letstalkacademy.comfrontiersin.orgresearchgate.netcas.czpurdue.eduresearchgate.netresearchgate.net |
| Cyt b₆f complex | Prevents electron transfer from PQH₂ to Cyt b₆f | - | letstalkacademy.comfrontiersin.orgresearchgate.netcas.czresearchgate.net |
| Cyt b₆f complex | Inhibits electron flow between Photosystem II and Photosystem I | - | |
| Cyt b₆f complex | Binding to [2Fe-2S] cluster, direct interaction with cytochrome b | - | purdue.edunih.gov |
| Photosystem II Reaction Center | Replaces function of QA at 77 K in isolated RC complex oup.com | - | oup.com |
| General Electron Transport Chain | Inhibits electron transport at various points wur.nloup.com | Reversal by BSA umich.edu, thiols | wur.nloup.comumich.edu |
Broader Significance of DBMIB in Bioenergetic Disciplines
The impact of DBMIB extends across multiple areas of bioenergetic research. In photosynthesis , it remains a cornerstone for investigating the electron transport chain, energy transduction, and the regulation of photosynthetic processes, including state transitions and the effects of lumen pH on electron transport pnas.orgwur.nlnih.gov. Its application in fluorescence studies has further deepened our understanding of PSII and PSI function researchgate.netnih.govgoogle.com.au.
Beyond photosynthesis, DBMIB has also found utility in studies of mitochondrial respiration , where it inhibits the cytochrome bc₁ complex, acting as a product-like inhibitor of ubiquinol-cytochrome c reductase activity nih.govcu.edu.eg. This dual applicability underscores its broad significance in understanding energy conversion across different cellular compartments and organisms. As a comparative tool alongside other inhibitors like DCMU and DNP-INT, DBMIB continues to be vital for dissecting the complexities of electron transfer and energy coupling in fundamental bioenergetic research.
Compound Name Table:
| Common Name | Chemical Name |
| DBMIB | 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone |
| Plastoquinol (PQH₂) | Reduced form of Plastoquinone |
| Plastoquinone (PQ) | Ubiquinone analogue in photosynthesis |
| Cyt b₆f complex | Cytochrome b₆f complex |
| PSI | Photosystem I |
| PSII | Photosystem II |
| Methyl Viologen | Electron acceptor used in photosynthesis research |
| Ferricyanide | Electron acceptor used in photosynthesis research |
| BSA | Bovine Serum Albumin |
| OJIP transient | Chlorophyll fluorescence induction transient |
| Qo site | Quinol oxidation site on the cytochrome b₆f complex |
| QA | Primary quinone electron acceptor in Photosystem II |
| Cytochrome bc₁ complex | Ubiquinol-cytochrome c reductase complex in mitochondria |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-4(2)6-8(12)9(13)5(3)7(11)10(6)14/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHZELQYJPWSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183343 | |
| Record name | Dibromothymoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-93-3 | |
| Record name | 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-93-3 | |
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| Record name | Dibromothymoquinone | |
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| Record name | Dibromothymoquinone | |
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| Record name | Dibromothymoquinone | |
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| Record name | 2,5-dibromo-3-isopropyl-6-methylbenzoquinone | |
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| Record name | DIBROMOTHYMOQUINONE | |
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Mechanistic Elucidation of Dibromothymoquinone Action
Photosynthetic Electron Transport Chain Perturbations by Dibromothymoquinone
DBMIB exerts its influence by intercepting the flow of electrons within the thylakoid membrane of chloroplasts. This targeted disruption has been a cornerstone of photosynthesis research for decades, allowing scientists to isolate and study specific segments of the electron transport chain. nih.gov The inhibitor is known to suppress both the linear electron flow from PSII to PSI and the cyclic electron flow around PSI. nih.gov
The principal target of DBMIB is the cytochrome b6f (cyt b6f) complex. nih.gov This complex facilitates the oxidation of plastoquinol (PQH2), a mobile electron carrier in the thylakoid membrane, and the subsequent reduction of plastocyanin (PC), a soluble electron carrier in the lumen. DBMIB's inhibitory action on the cyt b6f complex effectively creates a bottleneck in the photosynthetic electron transport chain. oup.com
DBMIB functions as a competitive inhibitor, acting as a structural analog of plastoquinol. researchgate.net It specifically targets and binds with high affinity to the quinol oxidation site (known as the Qo or Qp site) of the cytochrome b6f complex. nih.govresearchgate.netnih.gov This is the precise location where plastoquinol is normally oxidized. By occupying this site, DBMIB physically displaces PQH2, thereby preventing its binding and subsequent oxidation. researchgate.netnih.gov
Crystallographic and biochemical studies have provided detailed information about this binding pocket. The DBMIB binding site is located within a niche on the lumenal (p-side) of the complex, bounded by cytochrome f, subunit IV, and cytochrome b6. acs.orgpurdue.edu More specifically, it has been identified near the E and F transmembrane helices of subunit IV. purdue.edu While it binds at the Qo site, its exact position is described as being peripheral to the binding sites of other inhibitors, close to the p-side heme b (heme bp) but notably distant from the Rieske [2Fe-2S] iron-sulfur cluster. acs.orgpurdue.edupurdue.edu
| Binding Characteristic | Description | Reference |
|---|---|---|
| Target Site | Quinol oxidation (Qo) site on the cytochrome b6f complex. | nih.govresearchgate.net |
| Mechanism | Competitive inhibition; acts as a plastoquinol (PQH2) analogue. | letstalkacademy.com |
| Effect | Displaces PQH2 from the Qo site, preventing its oxidation. | researchgate.netnih.gov |
| Location | A p-side niche near subunit IV, close to heme bp and distant from the [2Fe-2S] cluster. | acs.orgpurdue.edu |
The direct consequence of preventing PQH2 oxidation is the arrest of electron transfer to the subsequent carriers in the chain. researchgate.net Since DBMIB blocks the cyt b6f complex, electrons derived from the oxidation of water at PSII can no longer be passed from the plastoquinol pool to the Rieske iron-sulfur protein and then to cytochrome f within the complex. This effectively halts the entire downstream electron flow. letstalkacademy.com
A key event that is blocked is the reduction of plastocyanin (PC). letstalkacademy.com Under normal conditions, cytochrome f reduces PC, which then shuttles the electron to PSI. With DBMIB present, the cyt b6f complex cannot receive electrons from PQH2, and therefore cannot pass them on to PC. As a result, plastocyanin remains in its oxidized state, and the link between the cyt b6f complex and PSI is severed. letstalkacademy.com
DBMIB's interaction with the cyt b6f complex extends beyond simple steric hindrance, actively modulating the complex's conformational and redox properties. Electron Paramagnetic Resonance (EPR) studies have shown that the binding of oxidized DBMIB to the Qo site influences the conformation of the mobile Rieske iron-sulfur protein. nih.gov It favors a "proximal" position for the Rieske protein, orienting it closer to heme bL, which is a key aspect of its inhibitory mechanism. nih.gov
Furthermore, DBMIB binding alters the redox environment of the Rieske cluster itself, shifting the pK value of a redox-linked proton by approximately 1.5 pH units to a more acidic value. nih.gov While the cyt b6f complex can still accept an electron and become reduced, the inhibition specifically occurs at the point of electron release. letstalkacademy.com The formation of a high-potential DBMIB-semiquinone radical at the Qo site is crucial; this radical is unable to reduce the b-type hemes of the complex, thereby arresting the catalytic Q cycle and preventing the release of electrons into the low-potential chain. pnas.orgpnas.org
| Component | Effect of DBMIB | Reference |
|---|---|---|
| Plastoquinol (PQH2) | Oxidation is blocked; the PQ pool becomes more reduced. | researchgate.netwhiterose.ac.uk |
| Cytochrome b6f Complex | Inhibited; electron release is blocked. | nih.govletstalkacademy.com |
| Rieske Iron-Sulfur Protein | Conformationally locked in a proximal position; redox properties altered. | nih.gov |
| Plastocyanin (PC) | Reduction is blocked; remains in an oxidized state. | letstalkacademy.com |
| Photosystem I (PSI) | Electron supply is cut off from the linear chain. | nih.gov |
The relationship between DBMIB and plastoquinone (B1678516) is a classic example of competitive antagonism. whiterose.ac.uk As a structural analog, DBMIB competes directly with plastoquinol for the same binding site (the Qo site). letstalkacademy.com This competitive nature has been demonstrated in experiments where the inhibitory effects of DBMIB can be reversed by increasing the concentration of plastoquinone. This antagonism confirms that DBMIB's primary mode of action is to function as a mimic of the natural substrate. The degree of competition is also influenced by the redox state of DBMIB itself. nih.gov
A sophisticated aspect of DBMIB's inhibitory mechanism involves its ability to form a stable radical intermediate. When DBMIB interacts with the cyt b6f complex, it can accept an electron to form a DBMIB-semiquinone radical. pnas.org EPR spectroscopy has been pivotal in characterizing this state, revealing that the DBMIB-semiquinone becomes magnetically spin-coupled to the reduced Rieske [2Fe-2S] cluster. pnas.orgpnas.orgresearchgate.net
This DBMIB-semiquinone-FeS coupled state is remarkably stable and metastable. pnas.orgresearchgate.net A critical feature of this semiquinone radical is its relatively high redox potential. pnas.orgpnas.org This high potential makes it thermodynamically incapable of donating its electron to the lower-potential b-type hemes (heme bp and bn) within the cyt b6f complex. pnas.orgpnas.org By trapping an electron in this stable, high-potential state at the Qo site, DBMIB effectively breaks the bifurcated electron transfer of the Q cycle, leading to a complete and persistent inhibition of the complex's catalytic activity. pnas.org
Photosystem Activities and Electron Transfer Dynamics
Analysis of Chlorophyll (B73375) a Fluorescence Induction Kinetics (OJIP)
The analysis of chlorophyll a fluorescence induction kinetics, commonly known as the OJIP transient, provides valuable insights into the functional state of the photosynthetic apparatus. This transient reflects the sequential reduction of electron acceptors in the photosynthetic electron transport chain (ETC). researchgate.net The typical OJIP curve shows a rise from an initial fluorescence level (O) to a maximum level (P), with intermediate steps labeled J and I. The O-J phase is associated with the reduction of the primary quinone acceptor of PSII (QA), while the J-I-P phase reflects the reduction of the plastoquinone (PQ) pool and subsequent electron carriers. researchgate.netmdpi.com
Interestingly, in sulfur-starved C. reinhardtii cells, which are predominantly in state 2, DBMIB causes a decrease in the fluorescence level, suggesting it acts primarily as an electron acceptor in these conditions. researchgate.netmsu.runih.gov Furthermore, research on thylakoid membranes has demonstrated that DBMIB can induce a delay and quenching of the I-P step. nih.gov These findings underscore the role of PSI activity in shaping the OJIP transient, as the I-P phase is dependent on both electron flow past the cytochrome b6f complex (blocked by DBMIB) and a transient limitation on the acceptor side of PSI. nih.gov
**Table 1: Effect of this compound (DBMIB) on Chlorophyll a Fluorescence Parameters in *Chlamydomonas reinhardtii***
| Condition | Treatment | F0 (Initial Fluorescence) | Fp (Maximum Fluorescence) | M0 (Initial Slope) | Reference |
|---|---|---|---|---|---|
| Control Cells | No Inhibitor | Baseline | Baseline | Baseline | researchgate.net |
| 10⁻⁶ M DBMIB | ~20% Increase | ~20% Increase | ~30% Increase | researchgate.net | |
| Sulfur-Starved Cells (72h) | No Inhibitor | Baseline | Baseline | Baseline | researchgate.net |
| 10⁻⁶ M DBMIB | Almost Unchanged | Slight Decrease | ~12% Decrease | researchgate.net |
Differential Effects on Photosystem I (PSI) and Photosystem II (PSII) Electron Flow
This compound is widely recognized for its role in inhibiting the linear electron transport chain between PSII and PSI. drugbank.com It achieves this by binding to the cytochrome b6f complex, thereby preventing the reoxidation of plastoquinol. letstalkacademy.comnih.gov This action effectively severs the connection for electrons flowing from PSII. Consequently, photoreductions that rely on both photosystems, such as the reduction of NADP+ or methylviologen using water as an electron donor, are strongly inhibited by DBMIB. scispace.comresearchgate.net
However, the effects of DBMIB are not uniform across the entire electron transport chain. While it blocks the main pathway from PSII, electron transfer within PSII itself can still occur. For instance, DBMIB does not inhibit the photoreduction of certain artificial electron acceptors that can be reduced by PSII directly. researchgate.net In fact, under certain conditions, DBMIB can act as a potent electron acceptor for PSII. nih.gov
Conversely, electron flow that is exclusively dependent on PSI, such as the photoreduction of NADP+ using an artificial electron donor like DAD/ascorbate, is not affected by DBMIB. scispace.com This demonstrates that DBMIB's inhibitory site is located before PSI in the electron transport chain. It has also been observed that DBMIB can bypass its own inhibitory block at the cytochrome b6f complex and directly donate electrons to PSI components like plastocyanin (PC) and P700+. nih.gov This "bypass" reaction, however, occurs on a much slower timescale. nih.gov
Influence on Plastocyanin-Mediated Electron Transport to PSI
Plastocyanin is a small, mobile copper-containing protein that functions as the primary electron carrier shuttling electrons from the cytochrome b6f complex to the reaction center of PSI, P700. pnas.organnualreviews.org The action of DBMIB, by blocking the oxidation of plastoquinol at the cytochrome b6f complex, directly impedes the reduction of plastocyanin by this complex. letstalkacademy.com
Experiments utilizing DBMIB have been instrumental in isolating and studying the kinetics of electron transfer from plastocyanin to PSI. By applying DBMIB, researchers can effectively halt the influx of electrons from the plastoquinone pool, allowing for a clearer observation of the oxidation of cytochrome f and the subsequent reduction of P700+ mediated solely by plastocyanin. pnas.org In such experiments, the slow re-reduction of cytochrome f after a light pulse confirms the successful inhibition by DBMIB. pnas.org Studies have also shown that DBMIB significantly affects the absorption changes associated with plastocyanin photoreactions in etiochloroplasts. researchgate.net
Inhibition of Overall Photosynthetic Electron Transport (Water to NADP+)
Table 2: Inhibition of NADP+ Photoreduction by this compound (DBMIB) in Isolated Chloroplasts
| DBMIB Concentration (M) | Inhibition of NADP+ Reduction from Water | Effect on NADP+ Reduction from DAD/Ascorbate | Reference |
|---|---|---|---|
| 8 x 10⁻⁷ | 50% | No effect | scispace.com |
| 2 x 10⁻⁶ | 100% | No effect | scispace.com |
| 10⁻⁵ | 100% | No effect | scispace.com |
Secondary Effects on Photosynthetic Regulatory Processes
Beyond its primary role as an inhibitor of electron transport, DBMIB also exerts secondary effects on key regulatory mechanisms within the photosynthetic apparatus.
Regulation of Light-Harvesting Complex II Kinase Activity
State transitions are a crucial regulatory process that balances the excitation energy between PSII and PSI in response to changes in light quality. This is achieved by the reversible phosphorylation of the Light-Harvesting Complex II (LHCII), which is catalyzed by a redox-regulated protein kinase. researchgate.net When the plastoquinone pool is reduced, the kinase is activated, leading to the phosphorylation of LHCII and its subsequent migration from PSII to PSI (State 2). When the plastoquinone pool is oxidized, the kinase is inactive, and a phosphatase dephosphorylates LHCII, causing it to move back to PSII (State 1).
This compound has been shown to inhibit the LHCII kinase. researchgate.netmsu.runih.gov In control cells of Chlamydomonas reinhardtii, the addition of DBMIB leads to a considerable increase in chlorophyll fluorescence. researchgate.netmsu.ru This is attributed to the inactivation of the LHCII kinase, which prevents the transition from the high-fluorescence State 1 to the low-fluorescence State 2. researchgate.netmsu.runih.gov As a result, a portion of LHCII that would have migrated to PSI remains associated with PSII, increasing its effective antenna size and fluorescence yield. msu.ru This inhibitory effect on the kinase is a secondary consequence of DBMIB's primary action on the redox state of the components that regulate the kinase, such as the cytochrome b6f complex.
Modulation of Cyclic Electron Flow around Photosystem I
This compound (DBMIB) significantly modulates the cyclic electron flow (CEF) that occurs around Photosystem I (PSI). This process is crucial for balancing the ATP/NADPH ratio required for carbon fixation and other metabolic processes in the chloroplast. core.ac.uk DBMIB acts as a potent inhibitor of ferredoxin-dependent cyclic photophosphorylation. core.ac.uknih.gov Its inhibitory action is attributed to its role as an antagonist of plastoquinone, a key mobile electron carrier in the thylakoid membrane. core.ac.uk By binding to the cytochrome b6f complex, DBMIB blocks the re-oxidation of plastoquinol, thereby interrupting the electron transport chain between Photosystem II (PSII) and PSI, which also disrupts the ferredoxin-dependent cyclic pathway. nih.govnih.gov
The inhibition of CEF by DBMIB has been demonstrated in various organisms, including spinach chloroplasts and the red alga Porphyra yezoensis. core.ac.uknih.gov In Porphyra, CEF that is restored during re-hydration after severe desiccation can be suppressed by DBMIB. nih.gov Studies on mesophyll chloroplasts from the C4 plant Digitaria sanguinalis have shown that DBMIB specifically inhibits cyclic photophosphorylation driven by white light, suggesting that plastoquinone is an essential intermediate in this pathway. nih.gov The sensitivity of ferredoxin-dependent cyclic photophosphorylation to low concentrations of DBMIB is a key piece of evidence supporting the involvement of plastoquinone as an energy-conservation site within this pathway. core.ac.uk
However, the effect of DBMIB can be complex. In some experimental setups, particularly under far-red light which predominantly excites PSI, cyclic photophosphorylation shows much less sensitivity to DBMIB. nih.gov This suggests that under certain conditions, electrons may follow an alternative pathway that bypasses the DBMIB-sensitive site or that the accessibility of the inhibitor to its binding site is altered. nih.gov
Impact on Photosynthetic Oxygen Evolution Rates
This compound directly impacts the rate of photosynthetic oxygen evolution by inhibiting the electron transport chain. Oxygen evolution is intrinsically linked to the function of Photosystem II (PSII), which catalyzes the light-dependent splitting of water molecules. The electrons derived from this process are transferred along the electron transport chain to PSI. DBMIB inhibits the cytochrome b6f complex, which is located downstream of PSII. nih.govoup.com This blockage prevents the oxidation of the plastoquinone (PQ) pool, leading to an accumulation of reduced plastoquinol and a subsequent halt in electron flow from PSII. oup.com As a result, the PSII reaction centers cannot efficiently turn over, and water oxidation ceases, leading to a decline in oxygen evolution. wur.nl
In isolated thylakoids, the addition of DBMIB leads to a sharp decrease in the rate of oxygen production. oup.com While DBMIB inhibits the oxidation of plastoquinol by the cytochrome b6f complex, it can also act as an artificial electron acceptor from PSII itself. wur.nl This action, however, does not support sustained, high rates of oxygen evolution comparable to the native pathway. Studies using membrane inlet mass spectrometry (MIMS) on isolated thylakoid membranes treated with DBMIB showed a steady-state rate of O2 production of approximately 1.0 µmol O2 mg chl⁻¹ h⁻¹ at an irradiance of 120 µmol photons m⁻² s⁻¹. oup.com This rate increased to about 1.5 µmol O2 mg chl⁻¹ h⁻¹ at a higher irradiance of 900 µmol photons m⁻² s⁻¹. oup.com
It has also been noted that in the presence of DBMIB, a significant reduction in O2 can still occur, leading to the formation of reactive oxygen species (ROS) like hydrogen peroxide (H2O2). mdpi.com The rate of H2O2 production was found to increase with the concentration of DBMIB. mdpi.com
Interaction with Ferredoxin:NADP+ Oxidoreductase (FNR)
This compound can interact with Ferredoxin:NADP+ Oxidoreductase (FNR), a key enzyme that catalyzes the final step of linear electron transport, the reduction of NADP+. cas.cznih.gov Isolated FNR exhibits diaphorase activity, meaning it can transfer electrons from NADPH to various artificial electron acceptors, including DBMIB. cas.czresearchgate.net
Studies on spinach FNR have shown that DBMIB can effectively accept electrons from NADPH in a reaction catalyzed by the enzyme. cas.cz The presence of DBMIB in the incubation medium was found to influence the inhibitory patterns of reagents that modify amino and thiol groups on the FNR molecule, suggesting that DBMIB binding can induce conformational changes in the enzyme. cas.czcas.cz For instance, while reagents targeting amino and thiol groups decreased FNR activity, the presence of DBMIB could partially restore or alter this inhibition, even though these groups are not directly involved in DBMIB's binding or reduction. cas.cz
Kinetic analyses have provided further insight into this interaction. The inhibitory effect of the amino group reagent fluorescamine (B152294) on the FNR-catalyzed reduction of DBMIB was found to be non-competitive. cas.cz In another study, cadmium (Cd²⁺) was shown to be an uncompetitive inhibitor of FNR with respect to DBMIB reduction, but a non-competitive inhibitor with respect to NADPH oxidation. nih.govresearchgate.net This suggests the existence of distinct binding sites on the FNR molecule for different substrates. nih.gov The interaction of FNR with membranes, which is thought to be relevant for its role in cyclic electron flow, was found to increase the rate of NADPH-dependent reduction of DBMIB, indicating that the membrane environment can modulate FNR's catalytic activity towards quinone substrates. nih.gov
| Parameter | Condition | Finding/Value | Reference |
|---|---|---|---|
| Inhibition Type by Fluorescamine | FNR-catalysed DBMIB reduction | Non-competitive | cas.cz |
| Inhibition Type by Cd²⁺ | With respect to DBMIB reduction | Uncompetitive | nih.gov |
| Inhibition Type by Cd²⁺ | With respect to NADPH oxidation | Non-competitive | nih.gov |
| Effect of Membrane Interaction | NADPH-dependent DBMIB reduction | Increased rate | nih.gov |
Mitochondrial Electron Transport Chain Disruptions by this compound
Ubiquinol-Cytochrome c Reductase (Complex III/bc1 complex) Inhibition
The inhibitory action of DBMIB on the mitochondrial ubiquinol-cytochrome c reductase (Complex III or bc1 complex) is directly related to its specific binding to the enzyme complex. nih.gov Studies on the cytochrome b6f complex, the chloroplast analogue of Complex III, provide detailed insights into this binding. Research has shown that DBMIB can occupy the quinol oxidation (Qo) site of the complex. nih.gov
Evidence from electron paramagnetic resonance (EPR) studies and X-ray crystallography suggests a complex binding stoichiometry. Some studies have concluded that two molecules of DBMIB can bind simultaneously to each monomer of the cytochrome b6f complex. nih.govacs.org These are often described as a high-affinity site and a low-affinity site. nih.govpnas.org The high-affinity site is located in a peripheral niche, distant from the Rieske iron-sulfur [2Fe-2S] cluster, while the lower-affinity site is thought to be closer to the cluster and is associated with the major inhibitory effects. nih.govpnas.org
In contrast, investigations on the bc1 complex from bovine heart mitochondria have related the inhibitory action to the specific binding of the quinone to the purified enzyme, with stimulatory effects on cytochrome c reduction observed at concentrations higher than 10 moles of DBMIB per mole of enzyme. nih.gov This suggests that the stoichiometry of binding can influence the functional outcome, shifting from inhibition to an alternative electron transfer pathway. nih.gov
| Complex | Organism/Source | Binding Stoichiometry (DBMIB:monomer) | Key Finding | Reference |
|---|---|---|---|---|
| Cytochrome b6f | Spinach | 2:1 | Two binding sites (high and low affinity) per monomer inferred from EPR studies. | nih.govacs.org |
| Cytochrome b6f | Mastigocladus laminosus | 1:1 | One high-affinity site found in crystal structure, distant from the [2Fe-2S] cluster. | pnas.org |
| Cytochrome bc1 | Bovine Heart Mitochondria | >10:1 | At high concentrations, stimulates antimycin-insensitive cytochrome c reduction. | nih.gov |
This compound is considered a product-like inhibitor that competes with the endogenous substrate, ubiquinol (B23937), for binding at the quinol oxidation (Qo) site of Complex III. nih.gov This competitive interaction is a cornerstone of its inhibitory mechanism. Kinetic data clearly show that the inhibitory action of DBMIB on the steady-state activity of the bc1 complex can be counteracted by endogenous ubiquinone. nih.gov
DBMIB's structural similarity to plastoquinone and ubiquinone allows it to bind to the Qo site, which is where ubiquinol normally binds to donate its electrons. core.ac.uk By occupying this site, DBMIB prevents the binding and oxidation of ubiquinol, thereby blocking the Q-cycle and inhibiting electron flow to cytochrome c1. nih.govmdpi.com Photoaffinity labeling studies have confirmed that the DBMIB binding site overlaps with that of other Qo site inhibitors like myxothiazol (B1677603) and stigmatellin. nih.gov At high concentrations, DBMIB was shown to partially compete for the binding of a β-methoxyacrylate photoaffinity label at the Qo site. nih.gov This body of evidence firmly establishes that DBMIB acts as a competitive antagonist to the native quinone substrate at the Qo pocket of the bc1 complex. nih.gov
Direct Influence on Iron-Sulfur Center and Cytochrome b
This compound (DBMIB) exerts a direct influence on core components of the mitochondrial bc1 complex, specifically the Rieske iron-sulfur protein and cytochrome b. The specific binding site of DBMIB within the bc1 complex facilitates an interaction with the iron-sulfur center, which is evidenced by alterations observed in the electron paramagnetic resonance (EPR) spectrum of this center. nih.gov Studies on the chloroplast cytochrome b6f complex, a functional analog of the mitochondrial bc1 complex, have further detailed this interaction. It was found that all three redox states of DBMIB (oxidized, semiquinone, and fully reduced) interact with the iron-sulfur cluster. nih.gov The presence of the oxidized form of DBMIB was shown to alter the conformational equilibrium of the Rieske protein, favoring a position proximal to heme bL. nih.gov This conformational shift is significant as it also induces a pK-shift of approximately 1.5 pH units towards more acidic values for the redox-linked proton involved in the iron-sulfur cluster's redox transition. nih.gov
In addition to its effects on the iron-sulfur protein, DBMIB directly interacts with cytochrome b, leading to a rapid chemical oxidation of the reduced heme center. nih.gov This oxidative action on cytochrome b is a key aspect of its inhibitory mechanism. nih.gov However, despite these direct interactions, DBMIB does not significantly affect the initial turnover of the fully oxidized bc1 complex, as monitored by the rapid reduction of both cytochromes b and c1 by ubiquinol-1. nih.gov
Inhibition of Succinate-Cytochrome c Reductase Activity
This compound is a recognized inhibitor of the succinate-cytochrome c reductase segment of the mitochondrial respiratory chain. nih.gov Its inhibitory action on the steady-state activity of the bc1 complex is linked to its specific binding to the enzyme complex. nih.gov Kinetic data indicate that DBMIB acts as a product-like inhibitor of ubiquinol-cytochrome c reductase activity, competing with endogenous ubiquinone. nih.gov The inhibition titer for the redox activity of this enzyme has been determined to be 3-6 moles of DBMIB per mole of cytochrome c1 when monitoring ubiquinol-cytochrome c reductase activity. nih.gov It is noteworthy that at concentrations exceeding 50 moles per mole of cytochrome c1, DBMIB can induce a bypass of electron transfer, which can lead to an overestimation of its true inhibitory capacity. nih.gov
Aberrant Electron Transfer and Redox Cycling
Substrate-Side Electron Transfer Bypass and Autooxidation
At higher concentrations, this compound (DBMIB) facilitates a bypass of the normal electron transfer pathway on the substrate side of the bc1 complex. nih.gov This phenomenon is attributed to the autooxidation capability of DBMIB. nih.govcore.ac.uk In chloroplasts, it has been observed that DBMIB can bypass its own inhibitory block at the cytochrome b(6)/f complex and directly donate electrons to plastocyanin (PC+) and P700+. sonar.chresearchgate.net This bypass mechanism has a measured donation time (tau) of 4.3 seconds. sonar.chresearchgate.net The autooxidizable nature of DBMIB allows it to act as an electron acceptor for components like b cytochromes and/or Coenzyme Q. core.ac.uk
Superoxide (B77818) Radical Formation and Non-Enzymatic Cytochrome c Reduction
The interaction of this compound (DBMIB) with the respiratory chain can lead to the generation of reactive oxygen species. Specifically, DBMIB can facilitate the production of superoxide radicals (O₂⁻). nih.gov This occurs as DBMIB intercepts electrons and, through its autooxidation, can transfer them to molecular oxygen. core.ac.uk
Furthermore, DBMIB can induce the non-enzymatic reduction of cytochrome c. At concentrations higher than 10 moles per mole of the enzyme, DBMIB can stimulate a reduction of cytochrome c that is insensitive to the inhibitor antimycin. nih.gov Studies have also shown that the addition of DBMIB to solutions containing cytochrome f and cytochrome c results in the reduction of these cytochromes, suggesting a direct interaction. nih.gov This interaction leads to the formation of a DBMIB-cytochrome complex with a stoichiometry of 2 to 3 DBMIB molecules per cytochrome molecule. nih.gov
KCN-Insensitive Oxygen Consumption Phenomena
A notable effect of this compound (DBMIB) is the induction of oxygen consumption that is insensitive to cyanide (KCN), a potent inhibitor of cytochrome c oxidase. When DBMIB is added to KCN-inhibited submitochondrial particles in the presence of substrates like succinate (B1194679) or NADH, a high rate of oxygen uptake is restored. core.ac.uk This is a direct consequence of DBMIB's autooxidation. core.ac.uk The DBMIB-mediated oxygen uptake is not significantly affected by antimycin, another respiratory inhibitor. core.ac.uk This KCN-insensitive respiration suggests that DBMIB provides an alternative route for electrons to be transferred to oxygen, bypassing the terminal oxidase. core.ac.ukacs.org However, it has been noted that in some systems, such as strains of the cyanobacterium Synechocystis sp. PCC 6803 lacking certain respiratory oxidases, the low rates of oxygen uptake are not sensitive to KCN, indicating this is not a primary respiratory process in those specific mutants. acs.org
Distinct Inhibitory Profiles on Respiratory Pathways
This compound (DBMIB) exhibits distinct inhibitory profiles on different respiratory and photosynthetic electron transport pathways due to its structural similarity to quinones. oup.com In mitochondria, it inhibits the electron transfer between ubiquinone and complex III (cytochrome bc1 complex). oup.com In chloroplasts, it is a well-known inhibitor of electron transport between plastoquinol and the cytochrome b6f complex. letstalkacademy.comnih.gov
Modifications to Mitochondrial Inner Membrane Fluidity
Studies utilizing the hydrophobic probe 1,6-diphenylhexatriene have shown that DBMIB increases fluorescence polarization. nih.gov An increase in fluorescence polarization is indicative of a more rigid membrane environment, suggesting that DBMIB's presence reduces the mobility of components within the inner mitochondrial membrane. nih.gov
This decrease in fluidity may be linked to the compound's interaction with the lipid bilayer, potentially altering the physical properties of the membrane and, as a consequence, affecting the function of embedded protein complexes.
Detailed Research Findings
The following table summarizes the key findings from studies on the effect of this compound on mitochondrial inner membrane fluidity:
| Experimental Observation | Technique/Assay | Interpretation | Reference |
| Increased fluorescence polarization | Fluorescence polarization with 1,6-diphenylhexatriene | Decreased membrane fluidity | nih.gov |
| Inhibition of valinomycin-induced swelling | Mitochondrial swelling assay | Decreased membrane permeability and fluidity | nih.gov |
| Non-competitive inhibition of valinomycin-induced swelling | Steady-state kinetics | DBMIB alters the general membrane environment rather than competing for a specific binding site | nih.gov |
These findings collectively suggest that DBMIB's mechanism of action involves a significant modification of the physical state of the mitochondrial inner membrane, leading to a more ordered and less fluid environment. This alteration is a key aspect of its inhibitory effect on mitochondrial function. nih.gov
Cellular and Systems Level Consequences of Dibromothymoquinone Exposure
Reactive Oxygen Species (ROS) Dynamics and Oxidative Stress Induction
Dibromothymoquinone (DBMIB) is a synthetic compound widely utilized in cellular and plant biology research to investigate electron transport chains. Its primary mechanism of action involves the inhibition of quinone/quinol oxidation by binding to the Q-site of cytochrome complexes, such as the cytochrome b6f complex in chloroplasts and the cytochrome bc1 complex in mitochondria. geomar.denih.gov This disruption of normal electron flow has significant downstream consequences, most notably the increased production of reactive oxygen species (ROS), leading to a state of oxidative stress. researchgate.netnih.gov Oxidative stress occurs when the generation of ROS overwhelms the cell's antioxidant defense systems, potentially causing damage to lipids, proteins, and DNA. nih.gov
| Organelle | Target Complex | Mechanism of Action | Primary Consequence |
|---|---|---|---|
| Chloroplast | Cytochrome b6f | Inhibits the re-oxidation of plastoquinol by binding to the Qo site. geomar.deresearchgate.net | Blocks photosynthetic electron transport from Photosystem II. geomar.de |
| Mitochondria | Cytochrome bc1 (Complex III) | Competes with ubiquinone, acting as a product-like inhibitor of ubiquinol-cytochrome c reductase activity. nih.govnih.gov | Inhibits mitochondrial respiration at the level of Complex III. nih.gov |
The generation of ROS within biological systems can be monitored using highly sensitive analytical techniques such as chemiluminescence (CL). bmglabtech.com This method relies on the use of chemiluminescent probes, like luminol (B1675438) or lucigenin, which react with specific ROS (e.g., superoxide (B77818) anion, hydrogen peroxide) to produce light. bmglabtech.commdpi.com The intensity of the emitted light is proportional to the amount of ROS present, making CL a powerful tool for quantifying oxidative stress. nih.gov
Exposure of cells or organelles to DBMIB, by inducing the production of ROS, would be expected to enhance the chemiluminescence signal in the presence of an appropriate probe. The increased electron leakage caused by DBMIB's inhibition of electron transport chains leads to a higher concentration of superoxide radicals. plos.org These radicals then react with the CL probe, causing it to enter an electronically excited state that decays by emitting photons, thereby increasing the measurable light output. bmglabtech.commdpi.com Thus, an increase in chemiluminescence following DBMIB treatment serves as a direct indicator of induced oxidative stress.
In both mitochondrial and photosynthetic electron transport chains, quinones (ubiquinone in mitochondria, plastoquinone (B1678516) in chloroplasts) function as mobile electron carriers. caldic.com They accept electrons and protons, becoming reduced to quinols, and then transfer the electrons to the next component in the chain, typically a cytochrome complex. caldic.com This process involves a transient, highly reactive intermediate known as a semiquinone radical (QH•). plos.orgimrpress.com
Under normal conditions, this semiquinone radical is quickly oxidized, safely passing its electron down the chain. However, DBMIB competitively inhibits the binding site on the cytochrome complex, preventing this efficient transfer. nih.gov This blockage increases the lifetime of the semiquinone radical. plos.org The stabilized radical can then directly transfer its unpaired electron to molecular oxygen (O₂), a process known as electron leakage. imrpress.comresearchgate.net This non-enzymatic reaction reduces O₂ to the superoxide anion (O₂•⁻), the primary ROS that can subsequently give rise to other reactive species like hydrogen peroxide and hydroxyl radicals. researchgate.netplos.org
While DBMIB is a well-characterized inhibitor of photosynthetic electron transport in chloroplasts, it also effectively inhibits the mitochondrial cytochrome bc₁ complex. nih.govegyankosh.ac.in In plant cells, particularly in illuminated photosynthetic tissues, there is a complex interplay between chloroplasts and mitochondria. The redox state of the cell is dynamically influenced by both photosynthesis and respiration.
Exposure to DBMIB in illuminated tissues can significantly amplify ROS production from mitochondrial sources. By inhibiting the cytochrome b₆f complex, DBMIB causes an over-reduction of the photosynthetic electron transport chain components preceding it. geomar.de Simultaneously, its action on the mitochondrial bc₁ complex disrupts respiration. nih.gov This dual inhibition can lead to a highly reduced state of the ubiquinone pool within mitochondria. mdpi.com A highly reduced ubiquinone pool is a known condition that favors reverse electron transport (RET) in mitochondria, a process where electrons flow backward through Complex I, leading to massive ROS production at the flavin mononucleotide (FMN) site. mdpi.com Therefore, in illuminated tissues, DBMIB contributes to oxidative stress not only by its direct effect on chloroplasts but also by modulating mitochondrial function and promoting significant ROS generation. nih.gov
Electron Leakage from Ubiquinone to Molecular Oxygen
Regulatory Signaling Pathway Modulation
Chloroplasts are not merely sites of photosynthesis but also act as crucial environmental sensors. frontiersin.org To coordinate cellular activities with the photosynthetic status, chloroplasts send signals to the nucleus to regulate the expression of nuclear genes. This communication pathway is known as chloroplast-to-nucleus retrograde signaling. frontiersin.orgnih.gov One of the key signals in this pathway is the redox state of components within the photosynthetic electron transport chain. oup.com
DBMIB has been an invaluable pharmacological tool for elucidating these signaling pathways. By inhibiting the oxidation of the plastoquinone (PQ) pool, DBMIB can be used to artificially hold the PQ pool in a reduced state, mimicking the conditions of high-light stress where the rate of electron supply from photosystem II exceeds the rate of electron removal. geomar.deoup.com This allows researchers to study the specific downstream effects on nuclear gene expression that are triggered by a reduced PQ pool, thereby dissecting the components of the retrograde signaling cascade. scispace.comnih.gov
The redox state of the plastoquinone (PQ) pool is a central hub for retrograde signaling, directly reflecting the balance between light energy input and downstream metabolic capacity. oup.comoup.com The level of reduction of the PQ pool initiates signaling cascades that modulate the transcription of a specific set of nuclear genes, particularly those encoding proteins related to the light-harvesting apparatus. oup.combibliotekanauki.pl
Studies using DBMIB have demonstrated this regulatory role conclusively. Treatment with DBMIB, which forces the PQ pool into a reduced state, has been shown to repress the transcription of nuclear genes encoding the light-harvesting chlorophyll (B73375) a/b-binding proteins (Lhcb) of photosystem II. geomar.deoup.com This is a logical adaptive response; when the PQ pool is highly reduced (signaling an excess of light energy), the cell reduces the synthesis of more light-harvesting "antennae" to prevent further absorption of energy and potential photodamage. oup.com Conversely, conditions that lead to an oxidized PQ pool tend to upregulate these same genes to improve light-harvesting efficiency. pnas.org This redox-sensitive regulation ensures that the photosynthetic machinery is finely tuned to the prevailing light conditions, a process in which the PQ pool acts as the primary sensor and DBMIB serves as a key experimental tool for its study. nih.gov
| Organism | Experimental Condition | Effect on Plastoquinone (PQ) Pool | Observed Effect on Nuclear Gene Expression | Reference |
|---|---|---|---|---|
| Dunaliella tertiolecta (alga) | Treatment with DBMIB in low-intensity light | Increased reduction | Repression of cab gene transcription (encodes LHCII apoproteins) | geomar.de |
| Arabidopsis thaliana | Treatment with DBMIB | Increased reduction | Initiates retrograde signaling that regulates nuclear alternative splicing | nih.gov |
| General Model | High PSII excitation pressure (mimicked by DBMIB) | Increased reduction (PQH₂) | Repression of Lhcb gene expression | oup.com |
| Phaeodactylum tricornutum (diatom) | Treatment with DBMIB in low light | Increased reduction | Increased transcription of LHCX genes (involved in light acclimation) | oup.com |
Interaction with Circadian Clock Mechanisms
This compound (DBMIB) has been identified as a significant modulator of the circadian clock, primarily through its interaction with key protein components of the circadian oscillator. Research, particularly in the cyanobacterium Synechococcus elongatus, has demonstrated that DBMIB, an analog of plastoquinone, can directly influence the core clock machinery. This interaction is not based on light perception but rather on sensing the cellular redox state, which is intrinsically linked to photosynthetic activity and, by extension, the light-dark cycle.
The oxidized form of DBMIB has been shown to decrease the in vivo stability and abundance of crucial clock-associated proteins, including CikA and, to a lesser extent, KaiA. frontiersin.orgcore.ac.uk In contrast, the reduced form of DBMIB does not have the same effect, indicating that the clock-modulating effect is dependent on the redox state of the quinone. frontiersin.org This interaction with core oscillator proteins can disrupt the normal rhythm of KaiC phosphorylation, a central process in the cyanobacterial circadian clock. mdpi.com Specifically, oxidized DBMIB can block the KaiA-stimulated phosphorylation of KaiC. mdpi.comresearchgate.net These findings suggest that quinones like DBMIB serve as signaling molecules that transmit information about the cell's metabolic and redox state to the circadian oscillator, thereby entraining the internal clock with the external environmental cycles. oup.com
Quinone Sensing by Circadian Input Kinases (e.g., CikA)
The circadian input kinase CikA has been identified as a primary sensor of quinones, playing a crucial role in relaying environmental redox signals to the central circadian oscillator. core.ac.ukoup.com CikA does not sense light directly; instead, it perceives the redox state of the plastoquinone pool, which fluctuates with the light environment in photosynthetic organisms. core.ac.ukoup.com The stability of the CikA protein is notably decreased in the presence of DBMIB. core.ac.ukoup.com
This sensitivity to DBMIB is mediated by the pseudo-receiver (PsR) domain of CikA. core.ac.ukoup.com This domain, contrary to its name suggesting a role in phosphorylation, directly binds to quinones like DBMIB. core.ac.ukoup.com This binding event is a previously unrecognized function for the receiver fold. The interaction between the CikA PsR domain and oxidized quinones leads to the destabilization and subsequent degradation of the CikA protein. oup.com By binding to free quinones, CikA can also buffer the clock, preventing the quinones from directly interacting with and inactivating KaiA. nih.gov
The process of CikA sensing the oxidized quinone signal is a key mechanism for generating phase delays in the cyanobacterial circadian clock. oup.com This interaction allows the organism to reset its internal clock in response to environmental cues, such as an unexpected pulse of darkness, ensuring the circadian rhythm remains synchronized with the daily cycle. core.ac.ukoup.com
Plant Stress Response Alterations
This compound, primarily by inhibiting photosynthetic electron transport, significantly alters plant responses to various stresses. As an inhibitor of the cytochrome b₆f complex, DBMIB blocks the reoxidation of plastoquinol, leading to a more reduced state of the plastoquinone (PQ) pool. frontiersin.orgnih.gov This altered redox state in the chloroplast acts as a crucial retrograde signal, initiating changes in the expression of nuclear genes associated with stress and defense. frontiersin.orgnih.gov
Exposure to DBMIB has been shown to modulate the expression of a wide array of stress-responsive genes. For instance, in Arabidopsis thaliana, DBMIB treatment under low light mimics the effect of excess light, inducing a common set of approximately 750 genes, many of which are known to be involved in stress responses. pnas.org Notably, the promoters of these induced genes are highly enriched in heat-shock elements (HSEs), and key heat-shock transcription factors like HSFA1D, HSFA2, and HSFA3 have been identified as crucial regulators in this response. pnas.org
Furthermore, DBMIB influences plant immunity. The light-dependent expression of defense genes induced by the bacterial elicitor flg22 is largely suppressed by DBMIB, suggesting that the photosynthetic electron flow and the redox state of the PQ pool are critical for activating these defense responses. frontiersin.orgcore.ac.uk DBMIB treatment has also been linked to the induction of hydrogen peroxide (H₂O₂) production and the transition from C₃ to Crassulacean acid metabolism (CAM) in the facultative CAM plant Mesembryanthemum crystallinum, a key adaptation to photooxidative stress. nih.gov The compound's impact extends to the regulation of microRNAs that are responsive to various abiotic stresses, including drought and salinity. researchgate.net By inducing a reduced state in the PQ pool, DBMIB can trigger the expression of genes involved in acclimation to hypersalinity and excess light in macroalgae as well. nih.gov
Table 1: Effects of this compound on Circadian Clock Components
| Component | Organism/System | Effect of this compound (DBMIB) | Finding |
|---|---|---|---|
| CikA | Synechococcus elongatus | Decreased protein stability and abundance. core.ac.ukoup.com | The pseudo-receiver (PsR) domain of CikA directly binds to the oxidized form of DBMIB, leading to its degradation. core.ac.ukoup.comoup.com |
| KaiA | Synechococcus elongatus | Decreased protein stability (to a lesser degree than CikA) and aggregation. frontiersin.org | Oxidized DBMIB binds to the PsR domain of KaiA, causing multimerization and affecting its stability. frontiersin.orgmdpi.com |
| KaiC Phosphorylation | Synechococcus elongatus (in vitro and in vivo) | Blocks KaiA stimulation of KaiC phosphorylation. mdpi.comresearchgate.net | By inactivating KaiA, DBMIB prevents the phosphorylation of KaiC, a central rhythm-generating step. mdpi.comresearchgate.net |
| Circadian Rhythm | Synechococcus elongatus | Alters the phase of the circadian rhythm. oup.com | Acts as a redox signal to entrain the clock with environmental light/dark cycles. oup.com |
Table 2: Alterations in Plant Stress Responses by this compound
| Stress Response | Plant/Algal Species | Effect of this compound (DBMIB) | Mechanism |
|---|---|---|---|
| Gene Expression | Arabidopsis thaliana | Induces expression of ~750 stress-responsive genes, including heat-shock genes. pnas.org | Creates a reduced plastoquinone (PQ) pool, which acts as a retrograde signal to the nucleus. nih.govpnas.org |
| Plant Immunity | Arabidopsis thaliana | Suppresses the light-dependent expression of flg22-induced defense genes. frontiersin.orgcore.ac.uk | Inhibition of photosynthetic electron transport interferes with the signaling required for defense gene activation. frontiersin.org |
| Oxidative Stress | Mesembryanthemum crystallinum | Induces hydrogen peroxide (H₂O₂) production. nih.gov | Blocks electron transport, leading to the formation of reactive oxygen species (ROS). mdpi.comnih.gov |
| Metabolic Shift (C₃-CAM) | Mesembryanthemum crystallinum | Promotes the transition from C₃ to CAM photosynthesis. nih.gov | The redox state of the chloroplast and H₂O₂ production act as signals for the metabolic shift. nih.gov |
| Abiotic Stress Acclimation | Ulva fasciata (Green Macroalga) | Upregulates expression of a gene (UfCBR) involved in dissipating excess energy under high light and salinity. nih.gov | A reduced state downstream of the cytochrome b₆f complex signals for the upregulation of the gene. nih.gov |
| Photosynthesis | Pea, Chlamydomonas reinhardtii | Inhibits electron transport from water to NADP+ and affects chlorophyll a fluorescence. researchgate.netmsu.ru | Binds to the cytochrome b₆f complex, blocking electron flow. researchgate.netoup.com |
Applications of Dibromothymoquinone in Advanced Biological Research
Dissection of Photosynthetic Electron Transport Pathways
DBMIB has been a cornerstone in elucidating the sequential and spatial organization of the photosynthetic electron transport chain. It functions as a competitive inhibitor at the plastoquinol (PQH₂) binding site on the cytochrome b6f complex, which is a central component of the photosynthetic electron transport chain. letstalkacademy.com This inhibition prevents the oxidation of plastoquinol and the subsequent transfer of electrons to cytochrome f and eventually to Photosystem I (PSI). frontiersin.orgnih.gov
This specific blockade allows for the functional separation and isolated study of Photosystem II (PSII) and PSI. For instance, in the presence of DBMIB, PSII can still perform its light-driven oxidation of water and reduction of the plastoquinone (B1678516) pool, but the electrons cannot proceed further down the chain to PSI. This has been crucial in characterizing the components and reactions associated with PSII.
Furthermore, DBMIB has been instrumental in distinguishing between linear and cyclic electron flow. While linear electron flow, which involves both photosystems, is severely inhibited by DBMIB, cyclic electron flow around PSI is less sensitive to this inhibitor. nih.govnih.govresearchgate.net This differential sensitivity has allowed researchers to investigate the pathways and physiological significance of cyclic photophosphorylation. It is important to note that some studies suggest DBMIB may have side effects, such as quenching chlorophyll (B73375) excited states, which need to be considered when interpreting results. nih.gov
| Research Finding | Organism/System | Key Outcome |
| DBMIB inhibits the oxidation of plastoquinol at the cytochrome b6f complex. frontiersin.orgnih.gov | Chloroplasts | Established the site of DBMIB inhibition in the photosynthetic electron transport chain. |
| DBMIB allows for the isolated study of PSII activity. | Spinach and pea chloroplasts | Enabled the characterization of PSII functions independent of PSI. |
| Cyclic electron flow around PSI is less sensitive to DBMIB than linear electron flow. nih.gov | Porphyra yezoensis | Provided a tool to study the pathway and importance of cyclic photophosphorylation. |
| DBMIB can act as a quencher of chlorophyll excited states. nih.gov | Spinach thylakoids | Highlighted potential side effects of DBMIB that could influence experimental interpretation. |
Investigation of Mitochondrial Respiratory Chain Function
Analogous to its effect in chloroplasts, DBMIB is a valuable inhibitor for studying the mitochondrial respiratory chain. It targets the function of ubiquinone (also known as coenzyme Q), a mobile electron carrier that shuttles electrons from Complex I and Complex II to Complex III (cytochrome bc1 complex). frontiersin.orgcaldic.com
DBMIB specifically inhibits the cytochrome bc1 complex, likely by competing with ubiquinol (B23937) for its binding site. nih.govpurdue.edu This blockage of electron flow at Complex III allows for the investigation of the activities of Complex I and Complex II independently of the downstream components of the respiratory chain. By measuring substrate oxidation in the presence of DBMIB, researchers can quantify the rates of electron entry into the ubiquinone pool.
The inhibition by DBMIB has also been a key tool in studying the generation of reactive oxygen species (ROS) by mitochondria. The blockage of electron transport at Complex III can lead to the accumulation of ubisemiquinone, a radical intermediate that is a major source of superoxide (B77818) production. imrpress.com This has facilitated research into the mechanisms of mitochondrial ROS generation and its role in cellular signaling and pathology.
| Research Finding | Organism/System | Key Outcome |
| DBMIB inhibits the cytochrome bc1 complex (Complex III). nih.govpurdue.edu | Bovine heart mitochondria | Identified the primary target of DBMIB in the mitochondrial respiratory chain. |
| DBMIB competes with ubiquinone for binding to the bc1 complex. nih.gov | Bovine heart mitochondria | Elucidated the competitive nature of DBMIB inhibition. |
| DBMIB-induced inhibition of Complex III can lead to increased ROS production. imrpress.com | Mitochondria | Provided a model for studying the mechanisms of mitochondrial superoxide generation. |
Elucidation of Electron Carrier Functions and Redox State Transitions
DBMIB's ability to "freeze" the electron transport chain allows for the detailed study of the redox state of various electron carriers. By preventing the re-oxidation of the plastoquinone pool in chloroplasts, DBMIB causes an accumulation of plastoquinol. This altered redox state can be monitored by techniques such as chlorophyll a fluorescence. nih.govmsu.ru A highly reduced plastoquinone pool, induced by DBMIB, slows the re-oxidation of the primary quinone acceptor of PSII (QA), leading to an increase in fluorescence yield. nih.gov
This manipulation of the plastoquinone pool's redox state has been crucial for investigating its role in regulating other cellular processes, a phenomenon known as redox regulation. purdue.edutandfonline.com For example, the redox state of the plastoquinone pool is known to control the transcription of certain chloroplast and nuclear genes. purdue.eduoup.com
DBMIB has also been instrumental in the study of state transitions, a short-term acclimation process in which the light-harvesting antenna (LHCII) moves between PSII and PSI to balance the light energy distribution between the two photosystems. oup.com Since the phosphorylation of LHCII, which triggers state transitions, is regulated by the redox state of the plastoquinone pool, DBMIB has been used to induce and study these transitions. rsc.orgacademiaromana.ronih.gov
| Research Finding | Organism/System | Key Outcome |
| DBMIB causes an accumulation of reduced plastoquinone, which can be monitored by chlorophyll fluorescence. nih.gov | Pea leaves | Provided a method to assess the in vivo redox state of the plastoquinone pool. |
| The redox state of the plastoquinone pool, modulated by DBMIB, regulates gene expression. purdue.eduoup.com | Dunaliella tertiolecta, Synechocystis | Demonstrated the role of the plastoquinone pool as a redox sensor for gene regulation. |
| DBMIB can induce state transitions by causing the reduction of the plastoquinone pool. oup.comrsc.org | Cyanobacteria | Facilitated the study of the mechanism and regulation of state transitions. |
Studies on Cellular Energetics and Metabolic Interplay
By inhibiting the primary pathways of ATP synthesis—photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria—DBMIB forces cells to alter their metabolic strategies to meet their energy demands. This makes it a valuable tool for investigating metabolic flexibility and the interplay between different energy-producing pathways.
In photosynthetic organisms, blocking linear electron flow with DBMIB can shed light on the capacity and regulation of alternative electron sinks and ATP-generating pathways. For instance, under DBMIB inhibition, the relative importance of cyclic electron flow around PSI for ATP synthesis can be assessed. Furthermore, the response of central carbon metabolism to a DBMIB-induced energy deficit can be studied, revealing how photosynthetic organisms adapt to limitations in ATP supply. pnas.org
Examination of Cellular Stress Responses and Adaptation Mechanisms
DBMIB can be utilized to induce a state of oxidative stress in cells. The blockage of electron transport leads to an over-reduction of the electron carrier pools upstream of the inhibition site, which in turn can increase the production of reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. mdpi.comrsc.org
By applying DBMIB, researchers can investigate the cellular mechanisms for coping with oxidative stress. nih.govoup.com This includes the activation of antioxidant systems, such as the synthesis of antioxidant enzymes and molecules, and the induction of repair mechanisms. pnas.org The use of DBMIB has been particularly insightful in studies on photo-oxidative stress in plants and algae. oup.compnas.org It has helped to unravel the signaling pathways that are activated by ROS and lead to acclimatory responses, such as changes in gene expression and the adjustment of metabolic fluxes. mdpi.comrsc.orgpnas.org
| Research Finding | Organism/System | Key Outcome |
| DBMIB induces oxidative stress by promoting the formation of reactive oxygen species. mdpi.comrsc.org | Synechocystis | Provided a chemical tool to study cellular responses to oxidative stress. |
| DBMIB treatment leads to the upregulation of antioxidant defense genes. pnas.org | Arabidopsis | Helped to identify key components of the oxidative stress response network. |
| DBMIB-induced H₂O₂ accumulation is involved in the C₃-CAM transition in Mesembryanthemum crystallinum. nih.govoup.com | Mesembryanthemum crystallinum | Linked photosynthetic electron transport and oxidative stress to a major metabolic adaptation. |
Characterization of Bacterial Electron Transport Systems
The utility of DBMIB extends to the study of bacterial electron transport systems, many of which share homologous components with their mitochondrial and chloroplast counterparts. In particular, cyanobacteria, which perform oxygenic photosynthesis, have an electron transport chain that is very similar to that of higher plants, and DBMIB has been widely used to study it. mdpi.comnih.gov
DBMIB has been employed to dissect the electron transport pathways in various bacterial species, including photosynthetic and non-photosynthetic bacteria. By inhibiting quinone function, it allows for the characterization of alternative electron transport pathways and terminal oxidases. This has been particularly useful in studying the branched respiratory chains found in many bacteria, helping to delineate the flow of electrons under different growth conditions.
Methodological Frameworks Employing Dibromothymoquinone
Spectroscopic Techniques for Electron Transport Analysis
Spectroscopic methods are crucial for observing the real-time redox changes of electron carriers and the energy transfer processes within the photosynthetic machinery. DBMIB plays a pivotal role in interpreting these spectral signals.
Spectrophotometric Monitoring of Cytochrome Redox States (e.g., Cytochrome b, f, c)
Spectrophotometry is employed to monitor the redox state of cytochromes, which are critical electron carriers in the ETC. DBMIB's interaction with the cytochrome b6f complex has been extensively studied using this technique.
DBMIB is known to inhibit electron transport between Photosystem II (PSII) and Photosystem I (PSI) by preventing the reoxidation of plastoquinone (B1678516), thereby affecting the cytochrome b6f complex researchgate.netnih.govscispace.comletstalkacademy.com. Specifically, DBMIB targets the cytochrome b6f complex, blocking electron transfer from plastoquinol (PQH₂) to cytochrome b6f. This inhibition prevents the subsequent reduction of plastocyanin (PC) letstalkacademy.com. Spectrophotometric analysis of cytochrome f oxidation in the presence of DBMIB has confirmed its role in blocking electron flux from plastoquinol to PSI, indicating that cytochrome f oxidation under these conditions reflects only plastocyanin-mediated electron transport to PSI pnas.org. Furthermore, DBMIB has been shown to cause a reduction of cytochrome f and cytochrome c in solution, forming a complex with them, which suggests its action site is at or near the function of cytochrome f in photosynthetic membranes nih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron-Sulfur Centers
EPR spectroscopy is a powerful tool for studying the redox states of paramagnetic species, including iron-sulfur (Fe-S) centers, which are vital components of electron transport chains. DBMIB's interaction with these centers has provided key insights into its mechanism of action.
DBMIB has been shown to alter the EPR spectra of reduced iron-sulfur proteins in mitochondrial ubiquinol-cytochrome c reductase. This effect is phospholipid-dependent, suggesting that DBMIB's interaction with the iron-sulfur protein is modulated by the lipid environment nih.gov. In chloroplasts, DBMIB interacts with the Rieske iron-sulfur cluster of the cytochrome b6f complex. EPR studies indicate that all three redox states of DBMIB interact with this cluster. The presence of oxidized DBMIB alters the equilibrium distribution of the Rieske protein's conformational substates, favoring a proximal position near heme bL. Additionally, DBMIB shifts the pK value of the redox-linked proton involved in the iron-sulfur cluster's redox transition nih.gov. DBMIB has also been implicated in influencing the photooxidation of the high-potential iron-sulfur center in chloroplasts, blocking electron transport between plastoquinone and cytochrome f pnas.org.
Respirometry and Gas Exchange Measurements
Respirometry and gas exchange measurements are fundamental techniques for quantifying the rates of oxygen consumption and evolution, providing direct insights into cellular respiration and photosynthesis.
Oxygen Consumption and Evolution Rate Determination
DBMIB's impact on oxygen exchange rates is directly linked to its inhibition of photosynthetic electron transport. In photosynthetic organisms, DBMIB's inhibition of electron flow from water to NADP+ means that oxygen evolution, which is coupled to water splitting, is also affected. Studies have shown that DBMIB inhibits the Hill reaction (oxygen evolution coupled to electron transport) with various electron acceptors like NADP+, methyl viologen, and anthraquinone, while having less effect on ferricyanide (B76249) reduction, suggesting its site of action is between PSII and PSI scispace.com.
While specific quantitative data on oxygen consumption rates directly modulated by DBMIB in non-photosynthetic systems are less prominent in the provided search results, its known role as a mitochondrial electron transport inhibitor at the ubiquinone level nih.gov implies it would reduce oxygen consumption in respiration. In photosynthetic systems, its primary effect on oxygen exchange is through the inhibition of photosynthetic electron transport, thereby reducing oxygen evolution.
Cellular and Subcellular Experimental Systems
DBMIB is applied across a range of biological preparations to study electron transport. These include:
Isolated Chloroplasts: DBMIB is widely used with isolated chloroplasts to study the inhibition of photosynthetic electron transport from water to NADP+ researchgate.netscispace.comumich.educapes.gov.brnih.govoup.com. Its effects on electron transfer via plastoquinone and cytochrome f are readily observed in these preparations.
Isolated Thylakoid Membranes: Thylakoid membranes, which contain the photosynthetic ETC, are a common system for DBMIB studies. DBMIB inhibits electron transport in thylakoids, affecting proton pump activity and electron flow between photosystems capes.gov.broup.com.
Algal Cells (e.g., Chlamydomonas reinhardtii, Porphyridium cruentum): DBMIB has been used to investigate chlorophyll (B73375) fluorescence and electron transport in various algal species, allowing for studies in whole-cell systems researchgate.netmsu.runih.gov.
Mitochondrial Preparations: DBMIB also acts as an inhibitor of mitochondrial electron transport at the ubiquinone level, affecting oxygen consumption in these organelles nih.gov. Its interaction with mitochondrial ubiquinol-cytochrome c reductase has been studied using EPR spectroscopy nih.gov.
E. coli Particles: DBMIB has been employed to study its effects on respiratory electron transport in bacterial membrane particles, acting as an antagonist of ubiquinone function core.ac.uknih.gov.
Compound List:
Dibromothymoquinone (DBMIB)
Plastoquinone (PQ)
Plastoquinol (PQH₂)
Cytochrome f
Cytochrome b
Cytochrome c
Plastocyanin (PC)
Photosystem I (PSI)
Photosystem II (PSII)
NADP+
NADPH
Methyl viologen
Anthraquinone
Ferricyanide
Diuron (DCMU)
Ubiquinone
Rieske iron-sulfur cluster
LHC II (Light-harvesting complex II)
P700
QA
QB
H₂O₂ (Hydrogen peroxide)
O₂ (Oxygen)
CO₂ (Carbon dioxide)
NADH
KCN (Potassium cyanide)
BSA (Bovine serum albumin)
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
DAD (Diaminodurene)
DCPIP (2,6-dichlorophenolindophenol)
HOQNO (Heptyl-hydroxy-quinoline-oxyde)
Antimycin A
HgCl₂ (Mercuric chloride)
D-lactate
D,L-a-glycerophosphate
Q & A
Q. What experimental methodologies are standard for determining the site of DBMIB inhibition in photosynthetic electron transport?
To identify DBMIB’s inhibitory site between Photosystem II (PSII) and Photosystem I (PSI), researchers employ spectrophotometric assays measuring electron transport rates under controlled light conditions. Key steps include:
- Isolating chloroplasts or algal cells (e.g., Porphyridium cruentum) and treating them with DBMIB at concentrations ranging from 10⁻⁶ M to 10⁻⁴ M.
- Using artificial electron donors (e.g., diaminodurene, DAD) and acceptors (e.g., methyl viologen) to bypass specific segments of the electron transport chain.
- Comparing inhibition of PSII-PSI coupled reactions (e.g., NADP⁺ reduction) versus PSI-only reactions (e.g., ascorbate-DCIP-mediated electron flow). DBMIB selectively blocks plastoquinone oxidation at the cytochrome b₆f complex, as shown by its inability to inhibit PSI-driven processes .
Q. How can researchers resolve discrepancies in DBMIB’s concentration-dependent effects on ATP synthesis?
DBMIB’s biphasic effect on ATP formation—initial inhibition followed by stabilization at higher concentrations—requires dose-response assays with rigorous controls:
- Replicate experiments using isolated chloroplasts or whole cells under uniform illumination and pH conditions.
- Quantify ATP via luciferase-based luminescence assays or HPLC.
- Cross-validate findings with parallel measurements of proton gradient formation (ΔpH) using 9-aminoacridine fluorescence quenching. Contradictions often arise from variations in experimental systems (e.g., algal vs. higher plant chloroplasts) or interference from endogenous quinones .
Advanced Research Questions
Q. What structural biology techniques elucidate DBMIB’s interaction with circadian clock proteins like KaiA?
Advanced studies use X-ray crystallography and molecular docking to map DBMIB’s binding to KaiA, a cyanobacterial circadian regulator:
- Co-crystallize KaiA with DBMIB and resolve structures at ≤2.0 Å resolution.
- Analyze redox-active cofactor binding pockets via mutagenesis (e.g., cysteine residues critical for quinone binding).
- Validate functional inhibition using in vitro phosphorylation assays of KaiC, demonstrating that DBMIB prevents KaiA-mediated stimulation of KaiC autokinase activity .
Q. How do researchers reconcile conflicting models of DBMIB’s role in redox signaling beyond photosynthesis?
Discrepancies in DBMIB’s non-photosynthetic roles (e.g., in bacterial redox sensing) require integrative approaches:
- Perform transcriptomic profiling (RNA-seq) of Synechococcus cultures treated with DBMIB to identify differentially expressed circadian genes.
- Use redox-sensitive GFP probes to map intracellular ROS fluctuations under DBMIB exposure.
- Compare results with computational models predicting quinone-mediated redox equilibria in non-photosynthetic systems .
Q. What experimental designs address DBMIB’s paradoxical reversal of inhibition in specific redox conditions?
The reversal of DBMIB inhibition by phenylenediamines (e.g., DAD) involves competitive binding assays:
- Pre-incubate chloroplasts with DBMIB and titrate in phenylenediamine derivatives.
- Monitor restoration of electron transport via oxygen electrode measurements or PSII fluorescence kinetics (Fv/Fm).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities between DBMIB and alternative electron carriers, clarifying competitive vs. allosteric mechanisms .
Methodological Best Practices
Q. How should researchers ensure reproducibility in DBMIB studies?
- Standardize protocols : Document DBMIB stock preparation (e.g., dissolved in ethanol, stored in darkness) and solvent controls to avoid artifacts.
- Validate purity : Characterize DBMIB via HPLC-UV/Vis and NMR, as commercial batches may contain oxidized byproducts.
- Replicate across systems : Test hypotheses in both isolated chloroplasts and whole-cell models (e.g., Chlamydomonas) to confirm universality .
Q. What statistical approaches are critical for analyzing DBMIB’s non-linear dose-response curves?
- Fit data to sigmoidal or biphasic models (e.g., Hill equation, two-site inhibition) using software like GraphPad Prism.
- Perform bootstrap analysis to assess confidence intervals for IC₅₀ values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) when comparing multiple treatment groups .
Data Contradiction Management
Q. How can conflicting reports on DBMIB’s specificity for plastocyanin inhibition be resolved?
- Conduct comparative inhibition assays with DCMU (a PSII inhibitor) and stigmatellin (cytochrome b₆f inhibitor) to isolate DBMIB’s unique effects.
- Use EPR spectroscopy to detect plastocyanin redox state changes in DBMIB-treated samples.
- Reconcile discrepancies by verifying species-specific differences in quinone-binding protein affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
